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Technical Support Center: ³¹P-MRS of
Phosphocreatine
Welcome to the technical support center for ³¹P Magnetic Resonance Spectroscopy (MRS)

focusing on phosphocreatine (PCr). This resource is designed for researchers, scientists, and

drug development professionals to troubleshoot common artifacts and optimize their

experimental protocols.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may

encounter during your ³¹P-MRS experiments.

Q1: My PCr peak is broad and has a poor line shape. What is the likely cause and how can I fix

it?

A1: A broad PCr peak with a distorted line shape is most commonly due to poor magnetic field

homogeneity, a result of inadequate shimming.[1][2]

Troubleshooting Steps:
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Re-run Automated Shimming: Modern MR systems have automated shimming routines. It is

often beneficial to repeat this process.

Manual Shimming: If automated shimming is insufficient, manual adjustment of the shim coils

may be necessary. This is particularly important in anatomical regions with high magnetic

susceptibility gradients.[3]

Use Proton (¹H) Shimming: For dual-tuned coils, performing shimming on the strong water

signal from ¹H is a common and effective practice before acquiring ³¹P spectra. The

shimming values obtained from the ¹H signal can then be applied to the ³¹P acquisition.[4][5]

Optimize Voxel Placement: Avoid placing your volume of interest (VOI) near tissue interfaces

with large differences in magnetic susceptibility, such as air-tissue or bone-tissue interfaces.

Check for Sample Contamination: In phantom studies, suspended particles or sample

inhomogeneity can lead to line broadening.[6]

Q2: The baseline of my spectrum is distorted (e.g., rolling or sloped). How can I correct this?

A2: Baseline distortion in MRS spectra is a common artifact that can arise from various

sources, including issues with the initial data points of the Free Induction Decay (FID),

hardware imperfections, and the presence of broad underlying signals.[7][8]

Troubleshooting and Correction:

Post-processing Correction: The most common approach is to use a baseline correction

algorithm during post-processing. Many spectroscopy software packages include functions

for this, such as polynomial fitting or penalized smoothing methods.[7]

Acquisition Parameter Optimization:

Dead Time: A very short delay between the RF pulse and the start of acquisition (dead

time) can sometimes contribute to baseline issues. If your sequence allows, a minimal

increase might help, but be aware this can also affect the signal of rapidly decaying

components.
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Digital Filtering: Applying a gentle digital filter during pre-processing can sometimes help

to smooth the baseline.

Q3: I suspect I am seeing motion artifacts in my dynamic ³¹P-MRS study. What do they look like

and how can I minimize them?

A3: Motion during a ³¹P-MRS acquisition, especially in dynamic studies of muscle exercise, can

lead to several artifacts, including line broadening, reduced signal-to-noise ratio (SNR), and

phase fluctuations.[9] Localization techniques that require multiple acquisitions, such as ISIS,

are particularly susceptible to motion artifacts.[9][10]

Strategies to Minimize Motion Artifacts:

Subject Immobilization: Use padding, straps, and vacuum cushions to comfortably and

securely immobilize the subject and the region of interest.

Subject Training: Instruct the subject on the importance of remaining still, especially during

data acquisition periods. For exercise studies, ensure the movement is consistent and

confined to the exercise apparatus.

Gating and Triggering: For physiological motion like respiration or cardiac cycles, consider

using gating or triggering to acquire data at the same point in the cycle.

Robust Localization Sequences: For dynamic studies, single-shot localization sequences

may be preferable to multi-acquisition techniques like ISIS to reduce sensitivity to motion

between shots.[10]

Post-processing Correction: Some software tools offer retrospective motion correction

algorithms that can help to realign spectra before averaging.

Q4: The PCr signal in my spectra seems lower than expected, particularly at higher magnetic

field strengths. Could this be a saturation artifact?

A4: Yes, a lower-than-expected PCr signal, especially when using a short repetition time (TR),

can be due to partial saturation of the longitudinal magnetization. This occurs when the TR is

not long enough to allow the spins to fully recover to their equilibrium state before the next
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radiofrequency (RF) pulse. The T1 relaxation time of PCr is dependent on the magnetic field

strength.

Quantitative Data on PCr T1 Relaxation Times:

Magnetic Field Strength Tissue
Mean PCr T1 (Standard
Deviation)

3T Human Calf Muscle 6.7 s (± 0.4 s)[11]

7T Human Calf Muscle 4.0 s (± 0.2 s)[11]

7T Human Brain 5.5 s (± 0.4 s)

9.4T Mouse Myocardium 2.54 s (± 0.41 s)[12]

To avoid saturation artifacts:

Use a TR of at least 5 times the T1 of PCr for fully relaxed spectra. For quantitative studies

where this is not feasible, saturation correction factors must be determined and applied.[13]

Be aware that T1 values can vary between tissues and with the magnetic field strength.[11]

[14]

Q5: I am observing a spatial shift of the PCr peak relative to other metabolites in my

spectroscopic images. What is this artifact?

A5: This is known as a Chemical Shift Displacement Artifact (CSDA) or misregistration.[8] It

occurs in spectroscopic imaging because the spatial location is encoded by frequency. Since

different phosphorus metabolites have different chemical shifts (i.e., resonate at slightly

different frequencies), they are mapped to slightly different spatial locations along the

frequency-encoding direction.

Mitigation Strategies:

Sufficient RF Pulse Bandwidth: Ensure that the RF excitation pulse has a large enough

bandwidth to excite all metabolites of interest uniformly across the entire volume of interest.

[1][2][15] An insufficient bandwidth can exacerbate chemical shift displacement.[2]
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High Readout Gradient Strength: A higher gradient strength for spatial encoding can reduce

the pixel displacement for a given chemical shift difference.

Post-processing Correction: Some advanced processing techniques can correct for CSDA,

but it is best to minimize it during acquisition.

Experimental Protocols
This section provides detailed methodologies for key experiments to help you acquire high-

quality ³¹P-MRS data.

Protocol 1: Acquiring a Localized ³¹P Spectrum of
Phosphocreatine using ISIS
This protocol outlines the steps for acquiring a single-voxel ³¹P spectrum using the Image-

Selected In Vivo Spectroscopy (ISIS) technique.

Subject Positioning and Immobilization:

Position the subject comfortably within the scanner.

Place the dual-tuned (¹H/³¹P) surface coil over the region of interest (e.g., calf muscle).

Use appropriate padding and straps to minimize motion.

Anatomical Imaging:

Acquire T1-weighted or T2-weighted anatomical images using the ¹H channel of the coil.

These images will be used for voxel placement.[16]

Voxel Placement:

On the anatomical images, carefully define the volume of interest (VOI) from which the ³¹P

spectrum will be acquired. Typical voxel sizes for muscle studies are in the range of 27

cm³ (e.g., 30 x 30 x 30 mm).[16]

Shimming:
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Perform automated shimming on the ¹H water signal within the defined VOI.

If necessary, perform manual shimming to achieve a narrow water linewidth (typically < 20

Hz).

Apply the obtained shim values to the ³¹P acquisition.

³¹P-MRS Acquisition Setup:

Select the ISIS pulse sequence.

Set the transmitter frequency to the resonance of PCr (0 ppm).

Repetition Time (TR): For fully relaxed spectra, use a long TR (e.g., 15-30 s). For dynamic

studies, a shorter TR (e.g., 2-4 s) can be used, but saturation correction will be required

for absolute quantification.[13][16]

Number of Averages: To ensure good signal-to-noise, a sufficient number of averages

should be acquired. For ISIS, a minimum of 8 averages is typically used for optimal

localization.[16]

Bandwidth: Set the spectral bandwidth to adequately cover all expected ³¹P metabolite

peaks (e.g., 3000 Hz).[16]

Data Points: Acquire a sufficient number of data points for good spectral resolution (e.g.,

1024 or 2048).[16]

Data Acquisition:

Run the ³¹P-MRS ISIS sequence.

Data Processing:

The raw data from the 8 ISIS steps are combined to generate the final localized spectrum.

Apply phasing and baseline correction as needed.

Reference the spectrum by setting the PCr peak to 0 ppm.[16]
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Protocol 2: Baseline Correction using Penalized
Smoothing
This protocol describes a general workflow for correcting baseline distortions in a ³¹P-MRS

spectrum using a penalized smoothing algorithm, which is a common feature in many

spectroscopy analysis software packages.

Load Spectrum:

Load your processed (phased and referenced) ³¹P-MRS spectrum into the analysis

software.

Initiate Baseline Correction Tool:

Select the baseline correction function that utilizes a penalized smoothing or similar

automated algorithm.

Parameter Adjustment (if necessary):

These algorithms often have adjustable parameters that control the trade-off between

fitting the baseline and avoiding distortion of the actual peaks.

Smoothing Factor: A higher smoothing factor will result in a smoother baseline but may not

follow sharp distortions as well. A lower factor will follow the baseline more closely but may

start to fit the broader parts of the spectral peaks.

Noise Estimation: The algorithm may automatically estimate the noise level in the

spectrum to guide the fitting process.

Visual Inspection:

The software will typically overlay the calculated baseline on the original spectrum.

Visually inspect the calculated baseline to ensure it follows the distorted regions without

cutting into the metabolite peaks.

Apply Correction:
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Once you are satisfied with the calculated baseline, apply the correction. The software will

subtract the calculated baseline from the original spectrum.

Evaluate Corrected Spectrum:

Examine the resulting spectrum to ensure the baseline is flat and at or near zero intensity,

and that the peak shapes and areas have not been adversely affected.

Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting ³¹P-MRS

artifacts.

Symptom Identification Potential Causes Solutions

Broad PCr Peak Poor Shimming

Subject Motion

Distorted Baseline Acquisition Issues

Low PCr Signal Saturation

Peak Misalignment (CSI) Chemical Shift Artifact

Re-shim (Auto/Manual)

Improve Immobilization

Post-processing Correction

Increase TR

Increase RF Bandwidth

Click to download full resolution via product page
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Caption: Troubleshooting workflow for common ³¹P-MRS artifacts.
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Frequency Encoding Gradient
(Lower frequency appears shifted)

Click to download full resolution via product page

Caption: Illustration of the Chemical Shift Displacement Artifact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. research.rug.nl [research.rug.nl]

2. 31P magnetic resonance spectroscopy in skeletal muscle: Experts' consensus
recommendations - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b042189?utm_src=pdf-body-img
https://www.benchchem.com/product/b042189?utm_src=pdf-custom-synthesis
https://research.rug.nl/files/132968753/nbm.4246.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8243949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8243949/
https://www.researchgate.net/publication/372952007_A_STEP-BY-STEP_GUIDE_TO_MANUAL_B0_SHIMMING_FOR_IN_VIVO_PROTON_MRS_OF_THE_BRAIN
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Can we use 1H MRS shimming values to obtain 31P spectra? - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. health.ucdavis.edu [health.ucdavis.edu]

7. researchgate.net [researchgate.net]

8. mriquestions.com [mriquestions.com]

9. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and
imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery
[qims.amegroups.org]

10. In-vivo31P-MRS of skeletal muscle and liver: A way for non-invasive assessment of their
metabolism - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. pure.tue.nl [pure.tue.nl]

13. Accuracy and precision of quantitative 31P-MRS measurements of human skeletal
muscle mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

14. Metabolite T1 relaxation times decrease across the adult lifespan - PMC
[pmc.ncbi.nlm.nih.gov]

15. The importance of RF bandwidth for effective tagging in pulsed arterial spin labeling MRI
at 9.4T - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Clinical protocols for 31P MRS of the brain and their use in evaluating optic pathway
gliomas in children - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [troubleshooting artifacts in 31P-MRS spectra of
phosphocreatine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042189#troubleshooting-artifacts-in-31p-mrs-spectra-
of-phosphocreatine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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